Journal Name:Journal of Applied Crystallography
Journal ISSN:1600-5767
IF:6.1
Journal Website:http://journals.iucr.org/j/
Year of Origin:0
Publisher:International Union of Crystallography
Number of Articles Per Year:191
Publishing Cycle:
OA or Not:Not
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-27 , DOI: 10.1016/j.electacta.2023.142945
Lithium cobaltate (LiCoO2) is the favored cathode material due to its exceptional volumetric energy density. An effective approach to enhancing the energy density of lithium-ion batteries is to elevating the operating voltage of LiCoO2. However, lithium cobalt oxide will experience unfavorable phase transitions from O3 phase to H1-3 phase, as well as irreversible oxygen oxidation reactions at high voltages, which deteriorate its electrochemical performance. Here, we propose a triple-doping strategy involving metal elements Ti, Mg, and non-metal elements B. Introducing Mg and Ti into the LiCoO2 lattice not only suppress hazardous phase transitions during high-voltage cycling, but also enhance surface lattice oxygen stability and prevent the escape of lattice oxygen during high voltage cycling. Moreover, it increases the c-axis spacing, which improve the diffusion rate of Li+ ions during cycling. The B doping helps metal elements Mg and Ti better diffuse into the particle interiors, while reducing the size of LiCoO2 particles. After Ti-Mg-B triple-doping, the LiCoO2 cathode material has an initial discharge capacity of 233.7 mAh·g−1 within the range of 3.0 - 4.6 V at 0.5 C, with the residual capacity of 183 mAh·g−1 after 100 cycles. The modified sample still remain a reversible capacity of 94.7mAh·g−1 at a current density of 10 C. Our studied doping strategy significantly improves the cycling stability of LiCoO2 at 4.6 V, while further enhancing the capacity of lithium batteries.
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.electacta.2023.142929
In the case of increasing shortage of non-renewable resources, developing high-efficiency and high-capacity energy storage devices is critical. Supercapacitors have the potential of high-efficiency and high-capacity. MXene and 1T-MoS2 are two kinds of high performance pseudocapacitive materials. However, the stacking and aggregation of MXene nanosheets greatly reduce its capacity. The poor conductivity of 1T-MoS2 also limits the full expression of its excellent pseudocapacitive performance. A flexible MXene/1T-MoS2 composite paper electrode is designed and prepared in this work where the restacking of MXene can be relieved and the whole electrode maintains the conductivity. The interior stacking structure of MXene and 1T-MoS2 in the composite paper, as well as the gel electrolyte type are explored. The device constructed with the electrode composed of randomly stacked MXene and 1T-MoS2 (mass ratio 6:1) and acidic electrolyte (PVA/H2SO4 gel electrolyte) demonstrates the optimal performance. The specific areal and volumetric capacitances reach 561.2 mF cm−2 and 1268.17 F cm−3 at the current density of 0.8 mA cm−2 respectively, outperforming most of the previously reported values for MXene based supercapacitors tested in gel electrolyte. The supercapacitor has excellent deformation durability and long cycle stability, demonstrating promising prospect in future flexible electronics.
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-15 , DOI: 10.1016/j.electacta.2023.142868
With the increasing demand of energy storage devices various material prospects have been explored to enhance the performance, which include increasing surface area, creating surface defects, and enhancing the conductivity of the active electrode materials. In that context, we demonstrate enhancement of charge storage performance of MnO2 nanoparticles by low energy (5 keV) ion beam irradiation. The ion beam leads to alteration of morphology of the nanoparticles and introduces large-number of surface defects, which are also predicted by TRI3DYN simulation. The measurements show that overall electrical conductivity of the modified nanoparticles increases and there is a gain in specific surface area after ion irradiation. The charge storage properties of pristine MnO2 and irradiated MnO2 were characterized in a standard three-electrode electrochemical cell. The cyclic voltammetry measurements were carried out for both the pristine and irradiated samples at different scan rates, and constant current charge-discharge curves were obtained at different normalized currents. It is observed that the sample, which was irradiated with an ion fluence of 3 × 1016 cm−2, yields enhanced charge storage properties with an almost 60% increase in the specific capacitance value than that of pristine sample. The stability test for both pristine and irradiated samples showed barely any loss of specific capacitance over 2000 cycles. The experimental data are qualitatively corroborated by density functional theory-based simulations for both the pristine and the ion beam modified MnO2 nanoparticles. It turns out that defected MnO2 shows metallic behaviour and thereby increases the conductivity, reduction of diffusion energy barrier and increase of charge transfer occur, which lead to enhancement of charge storage performance.
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.electacta.2023.142935
Cu2ZnSn(S,Se)4 (CZTSSe) is a promising material as a photocathode for photoelectrochemical (PEC) water splitting because it is inexpensive and composed of earth-abundant elements. However, it has a high density of deep defects, such as CuZn and ZnCu antisites, which is pointed out as the main cause of band tailing and low onset potential-based PEC devices. By substituting 10% of Cu+ by Ag+, the onset potential shifts positively from 0.2 to 0.4 VRHE, the photocurrent is almost three-folded, and solar-to-hydrogen efficiency is 6 times higher than that for the Ag-free photocathode. Absolute intensity photoluminescence (AIPL) in different light intensities was used to demonstrate that the Ag-substitution vanquishes the Cu/Zn-related defects. The quasi-Fermi level splitting (QFLS) values are obtained fitting the Katahara-modified model of the Planck Law, and the curve QFLS versus light intensity provides the quasi-Fermi Level pinning. The low QFLS pinning for CZTSSe indicates midgap states act as recombination centers, which are detrimental to the photocathode. The increased QFLS pinning for ACZTSSe evidence that Ag-partial substitution vanquishes the Cuzn-related defects, decreasing recombination, enhancing the charge carriers transport, and consequently, improving the hydrogen production.
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.electacta.2023.142938
In the present research, gold immobilized on different substrates (Au, GC, Pt) have been examined to fabricate a Cr(VI) sensor in an acidic medium via reduction reactions. Comparatively, an Au-Pt electrode exhibited better electrocatalytic activity towards the reduction of Cr(VI) compared to an Au, Au-Au or Au-GC electrode, which is emphatically discussed in this article. Particularly, the inner α-Au2O3 species of Au matrix on the catalytic surface catalyzes Cr(VI) in the acidic medium. Voltammetric investigations revealed that the concerned electrode process is proton-dependent. Hydrodynamic voltammetry reveals that the reduction reaction follows a multistep reaction mechanism with a single electron transfer rate-determining step over the Au-Pt surface. The Cr(VI) reduction reaction follows 1st order kinetics at the Au-Pt electrode surface, where the standard rate constant (k) of CRR was found to be 1.4 × 10−2 cms−1. The excellent improvement of reduction current over Au-Pt surfaces was exploited in fabrication of the Cr(VI) sensor. The Au-Pt surface detects Cr(VI) ions with a dynamic linear range of 10 to 130 μM, whereas the sensitivity and limit of detection values are 3.21 μAμM−1cm−2 and 2.97 μM, respectively.
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.electacta.2023.142876
A novel multicomponent composite within the broad sulfurized polyacrylonitrile family of composites (SPAN) was synthesized. This innovative composite, termed as SPAN/Ti-Y, was composed of S, PAN, TiO2 and Y2O3. Cathodes were made using a two-step coating technique, resulting in two regions with synergistic functions. The first region is built on the multicomponent composite while the second zone is prepared with the mixture of metal oxides only. The present work describes a different Li-SPAN cell, standing out for its third and fourth components of TiO2/Y2O3 which accomplish two vital functions as both modifying the SPAN cathode material and as an interlayer between cathode and separator. An extensive morphological, structural and electrochemical characterization of the composite was performed. The content of S and TiO2/Y2O3 was 40.6% (29.9% sulfur according to ICP-OES and elemental analysis, and 10.7% TiO2/Y2O3, according to TGA). Through XPS analysis of the as-synthesized composite and cells that underwent different number of cycles, a better understanding of the molecular structure can be suggested. When proved as cathode material, the cell reached capacity values of 1528 mAh g−1 for the 5th cycle and 907 mAh g−1 after 850 cycles (results express per mass of S + TiO2/Y2O3), with a capacity fading per cycle of 0.07%, at 3 C in simple carbonate-based electrolytes. These values are superior that a SPAN cathode material with commercial TiO2. Our results lead us to think that TiO2 mixed with Y2O3 could act not only as a valuable second active component but also as an electrocatalyst, and the electrochemical reactions of sulfur could be combined with the insertion/extraction of lithium within the structure of TiO2/Y2O3.
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.electacta.2023.142879
Nickel sulfide (NiS2) is a promising cathode material for Lithium (Li) thermal batteries due to its abundant resources and high theoretical capacity (870 mAh/g). However, its practical discharge capacity is much lower than the theoretical capacity, especially at high current densities. Structure modification is a feasible strategy for optimizing its electrochemical performance. Hence, a Co doping NiS2 (Ni1-xCoxS2, x = 0.03, 0.05 and 0.08) cathode was designed and constructed using a structural modification strategy. The Ni0.95Co0.05S2 cathode demonstrates an optimal specific capacity of 729.3 mAh/g in comparison with NiS2 (641.6 mAh/g) with a cut-off voltage of 0.5 V at 100 mA/cm2 at 500 °C. Even at a high current density of 500 mA/cm2, the specific capacity of Ni0.95Co0.05S2 can reach 671.6 mAh/g. Pulse test and electrochemical impedance spectroscopy (EIS) reveal that Co doping can effectively reduce internal resistance and elevate electron conductivity and ionic transfer rate of NiS2. Moreover, ex-situ X-ray diffraction (XRD) of discharge products of NiS2 and Ni0.95Co0.05S2 suggests that Co doping facilitates the sufficient reaction of NiS2, boosting the discharge performance of Li thermal batteries.
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.electacta.2023.142926
The e-waste generation is growing faster than the possibilities of its appropriate recycling or disposal. Improving the efficiency of the metal recovery process electrochemical stage could drive more proper recycling of this waste. This work presents a novel proposal to simultaneously recover metal ions in both electrodes using electrochemical methods to take advantage of electrical charges at the cathode and anode. The simultaneous recovery process here implemented makes use of a leached solution from electronic waste (e-waste) with a high copper concentration and low nickel, iron, silver, and lead content. It was envisaged from the thermodynamic analysis of the leached solution through speciation diagrams. This analysis allows for predicting the potentials at which selective cathodic deposits or codeposits can be obtained with the simultaneous formation of metal oxides at the anode. The information from the thermodynamic study was experimentally corroborated by cyclic voltammetry, and the simultaneous electrochemical process of metal ions was subsequently addressed. At a potential corresponding to 0.195 V vs. NHE, it was possible to obtain a codeposit of copper-silver with simultaneous recovery of lead oxide on the anode.
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.electacta.2023.142920
Nickel sulfides are seemed as potential electrode materials of supercapacitors (SCs). Unfortunately, the unsatisfied structural stability of nickel sulfides lies in the way of their long-term working and applications. Herein, inspired by the biological structure of chestnuts, a ternary heterostructure composed of carbon nanotubes (CNTs) linked with NiS2@carbon microspheres (xNCC) was constructed by using Ni-MOF as precursor. Electrochemical evaluations showed that the as-obtained xNCC composites presented an optimal specific capacitance of 1572 F/g at 0.5 A/g. Additionally, the aqueous supercapacitor device exhibited a superior energy density of 21.6 Wh/kg, as well as a performance of 94.8% superior cycling stability after 10,000 cycles. It is supposed that the unique ternary heterostructure avoids/relieves the agglomeration of NiS2, weakens volume expansion and provides abundant as well as promote the stability of electrochemical active sites. More importantly, the 3D structural features of xNCC impart the electrodes with porous microstructures that are able to shorten the distance of ion-diffusion, thus enhancing the cycling stability and electrochemical performance. The present strategy may enlighten the structural design of electrode materials that can be further applied in SCs and other energy storage devices.
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.electacta.2023.142847
This paper presents the results of a study that combined electrochemical monitoring with in-situ imaging of Thermal Spray Aluminium (TSA) coating in synthetic seawater at room temperature in quiescent condition. The coatings were obtained by twin-wire arc spraying of 1050 aluminium alloy on S355 carbon steel substrate. TSA-coated steel samples were evaluated by analysing sequential images of the surface: (i) without defect; (ii) with defects machined before immersion (5% and 30% of exposed steel surface); (iii) with a defect machined after 35 d of immersion (10% of exposed steel surface); and (iv) after the removal of calcareous deposits formed on top of the exposed steel surface. Variations in the coating and the defect were captured and correlated with the evolution of Open Circuit Potential (OCP) during 35 days of full immersion. Determination of calcareous deposit formation time on the top of exposed steel was also carried out. The defect created before immersion impacted the cathodic reactions, resulting in a faster formation of corrosion products and calcareous deposits compared to the defect machined after exposure to synthetic seawater. The penetration time of the electrolyte in the coating and the activation of the surface are key in the protection mechanism and the kinetics of corrosion.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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物理2区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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N.A. | 134 | Science Citation Index Science Citation Index Expanded | Not |
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